![molecular formula C9H8O2S B14622968 7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester CAS No. 58150-62-2](/img/structure/B14622968.png)
7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thiabicyclo[420]octa-1,3,5-triene-8-carboxylic acid, methyl ester is a unique organic compound characterized by its bicyclic structure containing sulfur
Preparation Methods
The synthesis of 7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester involves several steps. One common method includes the reaction of bicyclo[4.2.0]octa-1,3,5-triene with sulfur-containing reagents under controlled conditions . The reaction conditions typically involve specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Scientific Research Applications
7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure plays a crucial role in its reactivity and binding to biological molecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester can be compared with other similar compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene: This compound lacks the sulfur atom and has different reactivity and applications.
7-Azabicyclo[4.2.0]octa-1,3,5-triene: This nitrogen-containing analogue has distinct chemical properties and biological activities.
Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-:
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts specific chemical and biological properties .
Properties
CAS No. |
58150-62-2 |
|---|---|
Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
methyl 7-thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylate |
InChI |
InChI=1S/C9H8O2S/c1-11-9(10)8-6-4-2-3-5-7(6)12-8/h2-5,8H,1H3 |
InChI Key |
GKKWPEGHSYGKRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



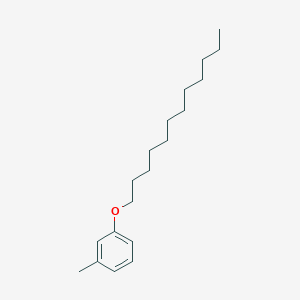
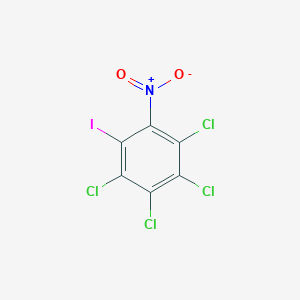

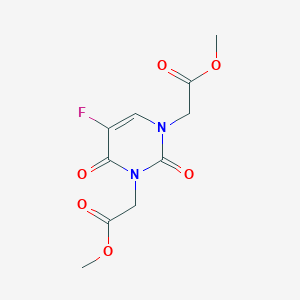
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
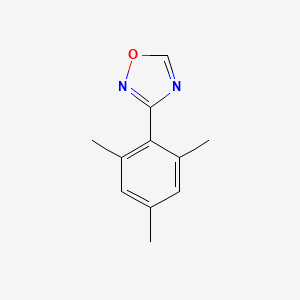
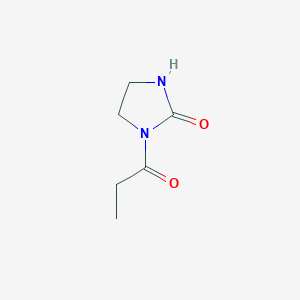
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
